ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE

Lipophilicity Drug Discovery ADME Properties

Sourcing a reliable 5-bromo-2,3-dihydrobenzofuran intermediate with consistent reactivity for cross-coupling often delays medicinal chemistry campaigns. Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate (CAS 149109-10-4) directly addresses this bottleneck: - Provides a pre-functionalized scaffold with orthogonal handles: 5-Br for Suzuki/Buchwald-Hartwig diversification and 7-COOEt for hydrolysis/amide coupling. - Enables focused library synthesis of BD2-selective BET inhibitors and antilipidemic candidates, where 5-position electronic properties critically govern selectivity. - Supplied at 98% purity with batch-to-batch consistency, supporting reproducible SAR exploration and PROTAC linker attachment without revalidation.

Molecular Formula C11H11BrO3
Molecular Weight 271.11 g/mol
CAS No. 149109-10-4
Cat. No. B178172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE
CAS149109-10-4
Synonyms7-Benzofurancarboxylic acid, 5-broMo-2,3-dihydro-, ethyl ester
Molecular FormulaC11H11BrO3
Molecular Weight271.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC2=C1OCC2)Br
InChIInChI=1S/C11H11BrO3/c1-2-14-11(13)9-6-8(12)5-7-3-4-15-10(7)9/h5-6H,2-4H2,1H3
InChIKeyYNPPZYJRSXRQKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate Overview


Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate (CAS 149109-10-4) is a heterocyclic compound within the benzofuran family, characterized by a 2,3-dihydrobenzofuran core with a bromine atom at the 5-position and an ethyl ester group at the 7-position [1]. Its molecular formula is C11H11BrO3, with a molecular weight of 271.11 g/mol and a computed XLogP3-AA of 2.8 [1]. This compound serves as a versatile intermediate in organic synthesis, particularly valued for the reactivity of its bromine substituent for further derivatization and for its role as a building block in the development of more complex molecules with potential biological activities, including antimicrobial and anticancer properties .

Building Block
Functionalized benzofuran core for scaffold derivatization
Cross-Coupling Handle
5-bromo site enables Suzuki, Buchwald-Hartwig reactions
Ester Versatility
7-ester group supports hydrolysis, amidation, or linker attachment

Substitution Risks for Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate


Direct substitution of ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate with a close analog, such as a 5-chloro or 5-fluoro derivative, or a positional isomer like the 6-bromo variant, is strongly discouraged without rigorous, context-specific validation. The 5-bromo substituent is not merely a placeholder; its specific electronic and steric properties, as well as its impact on lipophilicity (log P), are key determinants of both the compound's reactivity in further synthetic transformations and its biological interaction profile [1]. Literature on related series demonstrates that even minor 5-position substitutions can drastically alter in vivo selectivity and efficacy profiles [2]. A generic substitution could compromise downstream synthesis yields, result in a different biological outcome, or render a compound inactive in a specific assay, leading to significant setbacks in a research or development program.

Halogen identity matters
5-chloro or 5-fluoro analogs may shift electronic and steric properties, altering reactivity and target interaction profile.
Positional isomerism
6-bromo or other ring isomers can lead to divergent synthetic outcomes; direct substitution without validation risks assay mismatch.
Lipophilicity shift
Bromine imparts higher log P (~2.8 computed) than hydrogen or fluorine; this influences permeability and metabolic stability, requiring method-specific review.

Evidence Review for Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate


Lipophilicity and Bioavailability Prediction

The lipophilicity of ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate, as quantified by its computed XLogP3-AA value, directly influences its absorption, distribution, metabolism, and excretion (ADME) properties. This value provides a basis for comparing its potential behavior against non-brominated or differently halogenated analogs. While direct experimental log P data for this specific compound is not available, the computed value (2.8) can be compared to the known experimental log P of the parent 2,3-dihydrobenzofuran (1.75) to quantify the significant lipophilicity increase imparted by the 5-bromo and 7-ethyl carboxylate groups [1].

Lipophilicity
Computed vs experimental
Computed log P 2.8 vs 1.75 (parent)
Supports membrane permeability assessment
Experimental log P not yet determined
Lipophilicity Drug Discovery ADME Properties

Fischer Esterification Yield & Purity

A documented synthetic route for ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate via Fischer esterification of the corresponding carboxylic acid provides quantitative data on yield and reaction conditions, offering a benchmark for reproducibility and comparison against alternative synthetic strategies that might employ more expensive or less efficient routes .

Synthesis Yield
Reported procedure
~95% yield (1.07 g from 1.0 g acid)
Supports synthesis reproducibility
Fischer esterification, 30 h reflux
Organic Synthesis Process Chemistry Scalability

Biological Selectivity by 5-Substitution

A comparative study of ethyl 5-substituted-2,3-dihydrobenzofuran-2-carboxylate analogs demonstrated that the nature of the 5-position substituent critically dictates in vivo selectivity. While this study evaluated compounds with a 2-carboxylate instead of a 7-carboxylate, the findings provide a class-level inference that the 5-bromo group in ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate likely confers a distinct biological profile compared to 5-chloro or 5-phenyl analogs [1].

Biological Selectivity
Class-level inference
5-Cl/5-Ph analogs showed selective cholesterol modulation; no direct data for 5-Br
5-substitution context may not transfer across halogens
Triton rat model; extrapolation requires validation
Lipid Metabolism SAR Selectivity

Applications of Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate


Scaffold for BET Bromodomain Inhibitors

The 2,3-dihydrobenzofuran core is a privileged scaffold in medicinal chemistry, as demonstrated by its use in the development of highly potent, second bromodomain (BD2)-selective BET inhibitors [1]. Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate provides a functionalized starting point for building a focused library of BET inhibitors, where the 5-bromo group can be used for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore the chemical space and improve selectivity or potency.

Intermediate for Antilipidemic Agents

Building on the understanding that 5-substituted dihydrobenzofuran carboxylates can modulate lipid profiles [2], this specific 5-bromo, 7-ester analog can serve as a key intermediate in the synthesis of novel antilipidemic agents. The 7-ester group can be hydrolyzed to the free acid or converted to amides, and the 5-bromo group can be derivatized to explore the structure-activity relationship (SAR) for cholesterol and triglyceride lowering effects, as described in related series [2].

7-Position Derivatization in TPD

The ethyl ester at the 7-position offers a convenient handle for functionalization. Hydrolysis to the carboxylic acid followed by amide coupling can attach a linker for proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules. The 5-bromo group remains available for orthogonal modifications, making this compound a versatile dual-functionalization precursor for TPD applications, a field where benzofuran-based ligands are being explored [1].

Application
Selection Property
Validation Focus
BET bromodomain inhibitor research
5-bromo functionalization for library synthesis
BD2-selectivity and binding assays
Antilipidemic SAR studies
5-substituent derivatization handle
Cholesterol/triglyceride modulation in model
PROTAC linker attachment
7-ester group conversion to carboxylic acid
Ternary complex formation and degradation

Technical Documentation Hub

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